molecular formula C18H15Cl2N3O2 B2755369 [4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate CAS No. 957007-37-3

[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate

Cat. No. B2755369
CAS RN: 957007-37-3
M. Wt: 376.24
InChI Key: URXDVQVLQRJFOU-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Scientific Research Applications

Anticancer Activity

Compound 4 was synthesized to enhance the cytotoxic activity of the pyrazolo [3,4-d]pyrimidine core. It was screened against several cancer cell lines:

Kinase Inhibition

Protein kinases play crucial roles in cell processes. Compound 4 was evaluated for inhibitory activity against specific kinases:

Energetic Materials

Interestingly, Compound 4 has been investigated for its potential as an energetic material. The calculated performance of its cocrystals approaches that of 2,4,6-trinitrotoluene (TNT), which is commonly used in explosives .

Antimicrobial Potential

Among derivatives containing imidazole moieties, Compound 4 derivatives (1a and 1b) showed good antimicrobial potential .

properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-7-12(2)23(22-11)15-5-3-13(4-6-15)10-25-18(24)14-8-16(19)17(20)21-9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDVQVLQRJFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)COC(=O)C3=CC(=C(N=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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